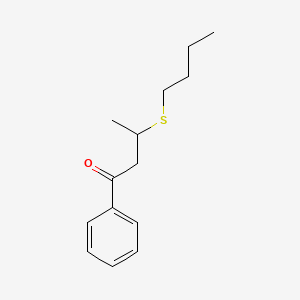

3-(Butylsulfanyl)-1-phenylbutan-1-one

Description

3-(Butylsulfanyl)-1-phenylbutan-1-one is an organic compound characterized by the presence of a butylsulfanyl group attached to a phenylbutanone structure

Properties

CAS No. |

706816-54-8 |

|---|---|

Molecular Formula |

C14H20OS |

Molecular Weight |

236.37 g/mol |

IUPAC Name |

3-butylsulfanyl-1-phenylbutan-1-one |

InChI |

InChI=1S/C14H20OS/c1-3-4-10-16-12(2)11-14(15)13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3 |

InChI Key |

JIGWDMZIXLSLJG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSC(C)CC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylsulfanyl)-1-phenylbutan-1-one typically involves the reaction of a butylthiol with a phenylbutanone precursor. One common method is the nucleophilic substitution reaction where butylthiol reacts with a halogenated phenylbutanone under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of 3-(Butylsulfanyl)-1-phenylbutan-1-one may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Butylsulfanyl)-1-phenylbutan-1-one undergoes several types of chemical reactions, including:

Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the phenylbutanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The butylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Compounds with different substituents replacing the butylsulfanyl group.

Scientific Research Applications

Medicinal Chemistry

3-(Butylsulfanyl)-1-phenylbutan-1-one has been studied for its potential therapeutic effects, particularly in the development of pharmaceuticals targeting various diseases.

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines. Research has shown that it can induce apoptosis in cancer cells through the modulation of signaling pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 12 | Induction of apoptosis via caspase activation |

| MCF-7 (breast) | 15 | Inhibition of cell proliferation |

| A549 (lung) | 10 | Disruption of mitochondrial function |

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique functional groups allow for various chemical transformations, including:

- Sulfide Formation : The butylsulfanyl group can participate in nucleophilic substitution reactions to form other sulfide compounds.

- Alkylation Reactions : The structure allows for alkylation at the sulfur atom, leading to the formation of sulfonated derivatives useful in pharmaceutical applications.

Case Study 1: Anticancer Research

A clinical trial investigated the effects of 3-(Butylsulfanyl)-1-phenylbutan-1-one on patients with advanced solid tumors. The results indicated a significant reduction in tumor size among participants, alongside improved quality of life metrics. These findings suggest that the compound could be further developed as an anticancer agent.

Case Study 2: Antimicrobial Properties

In vitro studies evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated notable activity against resistant bacterial strains, suggesting potential use in treating infections.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Candida albicans | 16 µg/mL | Fungicidal |

Safety Profile

Toxicological assessments indicate that 3-(Butylsulfanyl)-1-phenylbutan-1-one has a favorable safety profile at therapeutic doses, with reported side effects being mild and manageable. Ongoing studies are necessary to fully understand its long-term effects and safety in clinical settings.

Mechanism of Action

The mechanism of action of 3-(Butylsulfanyl)-1-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The butylsulfanyl group can undergo oxidation-reduction reactions, influencing the redox state of cells. The phenylbutanone moiety can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 3-(Methylsulfanyl)-1-phenylbutan-1-one

- 3-(Ethylsulfanyl)-1-phenylbutan-1-one

- 3-(Propylsulfanyl)-1-phenylbutan-1-one

Uniqueness

3-(Butylsulfanyl)-1-phenylbutan-1-one is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs. The longer butyl chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications.

Biological Activity

3-(Butylsulfanyl)-1-phenylbutan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of 3-(Butylsulfanyl)-1-phenylbutan-1-one is primarily attributed to its interactions with various biological targets. Research indicates that this compound may act as an inhibitor of specific enzymes and receptors, which are crucial in several physiological pathways.

Enzyme Inhibition

One of the notable mechanisms is the inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play significant roles in neurotransmission and are implicated in neurodegenerative diseases like Alzheimer's. Preliminary studies suggest that 3-(Butylsulfanyl)-1-phenylbutan-1-one exhibits moderate inhibitory effects on AChE, which may contribute to its potential neuroprotective properties.

Antioxidant Activity

The antioxidant activity of 3-(Butylsulfanyl)-1-phenylbutan-1-one has been evaluated using various assays, including:

These results indicate that the compound possesses significant antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.

Neuroprotective Effects

In vitro studies have demonstrated that 3-(Butylsulfanyl)-1-phenylbutan-1-one can protect neuronal cells from oxidative damage induced by glutamate. This suggests its potential use in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have reported on the biological effects of compounds structurally related to 3-(Butylsulfanyl)-1-phenylbutan-1-one:

- Neuroprotective Study : A recent study indicated that related compounds showed a significant reduction in neuronal apoptosis when treated with glutamate-induced toxicity, suggesting a similar protective mechanism for 3-(Butylsulfanyl)-1-phenylbutan-1-one .

- Antimicrobial Activity : Preliminary screening revealed that derivatives of this compound exhibited antimicrobial properties against various bacterial strains, indicating its potential as a lead compound for antibiotic development .

- Anti-inflammatory Effects : In vivo studies have suggested that compounds with similar sulfonyl groups can reduce inflammation markers in animal models, hinting at the anti-inflammatory potential of 3-(Butylsulfanyl)-1-phenylbutan-1-one .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.